![molecular formula C6H12BF3KNO B12272175 Potassium trifluoro[2-(morpholin-4-yl)ethyl]boranuide](/img/structure/B12272175.png)
Potassium trifluoro[2-(morpholin-4-yl)ethyl]boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[2-(morpholin-4-yl)ethyl]boranuide is a chemical compound with the molecular formula C6H12BF3KNO. It is an organoboron compound that is used primarily in research settings. This compound is known for its unique chemical properties, which make it valuable in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium trifluoro[2-(morpholin-4-yl)ethyl]boranuide typically involves the reaction of morpholine with a boron-containing reagent under controlled conditions. The reaction is carried out in the presence of a potassium base, which facilitates the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
While the compound is primarily used in research, industrial production methods involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes and ensuring consistent quality and purity of the final product. Industrial production may also involve additional purification steps to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro[2-(morpholin-4-yl)ethyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, leading to the formation of different boron-containing compounds.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of boronic acids, while reduction may yield different boron-containing compounds.
Aplicaciones Científicas De Investigación
Potassium trifluoro[2-(morpholin-4-yl)ethyl]boranuide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of boron-containing compounds.
Biology: The compound is used in biochemical studies to investigate the role of boron in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Potassium trifluoro[2-(morpholin-4-yl)ethyl]boranuide involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, which can influence their function and activity. The pathways involved in its mechanism of action are still being studied, but it is known to interact with enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro(3-morpholin-4-yl-3-oxopropyl)boranuide
- Potassium trifluoro(4-(morpholin-4-yl)methylphenyl)boranuide
Uniqueness
Potassium trifluoro[2-(morpholin-4-yl)ethyl]boranuide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its trifluoroborate group provides stability and reactivity, making it valuable in various research applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability.
Propiedades
Fórmula molecular |
C6H12BF3KNO |
|---|---|
Peso molecular |
221.07 g/mol |
Nombre IUPAC |
potassium;trifluoro(2-morpholin-4-ylethyl)boranuide |
InChI |
InChI=1S/C6H12BF3NO.K/c8-7(9,10)1-2-11-3-5-12-6-4-11;/h1-6H2;/q-1;+1 |
Clave InChI |
UIILUAHTGMEAFM-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCN1CCOCC1)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-2-(2-(3-(2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1H-benzo[e]indol-3-ium chloride](/img/structure/B12272092.png)
![(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B12272093.png)
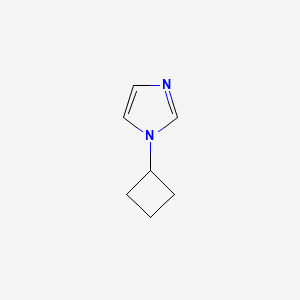


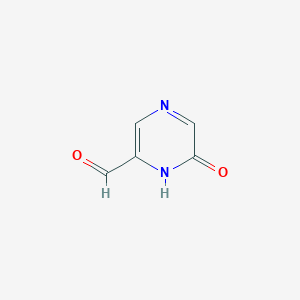
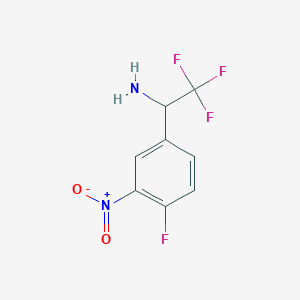
![N-[1-(4-bromobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12272125.png)
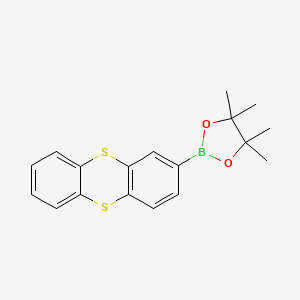
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide](/img/structure/B12272144.png)
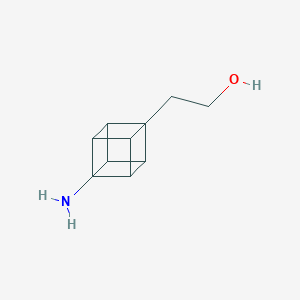
![N,5-dimethyl-N-{1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12272150.png)
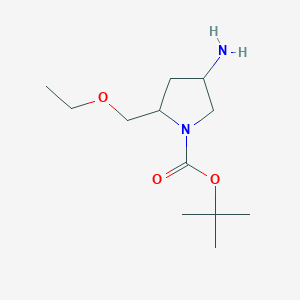
![3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B12272170.png)
